molecular formula C19H22BBrN2O3 B12340969 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

Cat. No.: B12340969
M. Wt: 417.1 g/mol
InChI Key: LWRGIIPPDLJNLP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea typically involves the reaction of 4-bromophenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolan-2-yl group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the dioxaborolan-2-yl group can participate in hydrogen bonding or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-phenylurea: Lacks the dioxaborolan-2-yl group, resulting in different chemical properties and reactivity.

    1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea: Contains a thiourea group instead of a urea group, which can alter its biological activity.

    1-(4-Chlorophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea:

Uniqueness

1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea is unique due to the presence of both bromophenyl and dioxaborolan-2-yl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C19H22BBrN2O3

Molecular Weight

417.1 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-5-9-15(10-6-13)22-17(24)23-16-11-7-14(21)8-12-16/h5-12H,1-4H3,(H2,22,23,24)

InChI Key

LWRGIIPPDLJNLP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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